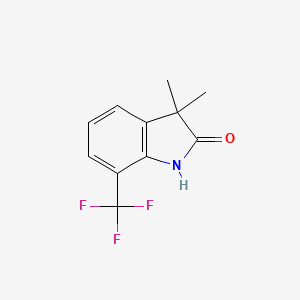![molecular formula C13H18O2Si B15067254 5-[Dimethyl(phenyl)silyl]oxan-2-one CAS No. 918422-59-0](/img/structure/B15067254.png)
5-[Dimethyl(phenyl)silyl]oxan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is a compound that belongs to the class of organosilicon compounds It features a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom, with a dimethyl(phenyl)silyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one typically involves the reaction of a suitable tetrahydropyran derivative with a dimethyl(phenyl)silyl reagent. One common method is the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . Another approach involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives in high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium nitrate for oxidation, hydrogenation catalysts for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or room temperature ionic liquids .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield silyl oxides, while reduction can produce silyl alcohols or other reduced derivatives. Substitution reactions can lead to a variety of functionalized tetrahydropyran derivatives .
Scientific Research Applications
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structural properties make it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets and pathways specific to its structure. The silyl group can interact with various biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler analog without the silyl group.
Dimethyl(phenyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
2H-Pyran derivatives: Compounds with similar pyran rings but different substituents.
Uniqueness
5-(Dimethyl(phenyl)silyl)tetrahydro-2H-pyran-2-one is unique due to the combination of the tetrahydropyran ring and the dimethyl(phenyl)silyl group. This combination imparts specific chemical and physical properties that are not found in simpler analogs or other silyl derivatives .
Properties
CAS No. |
918422-59-0 |
|---|---|
Molecular Formula |
C13H18O2Si |
Molecular Weight |
234.37 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]oxan-2-one |
InChI |
InChI=1S/C13H18O2Si/c1-16(2,11-6-4-3-5-7-11)12-8-9-13(14)15-10-12/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
BFOSFHBIEIAGSO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCC(=O)OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



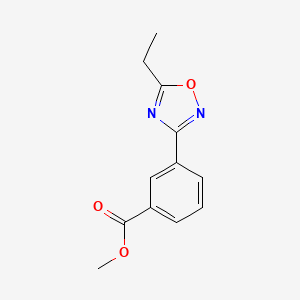
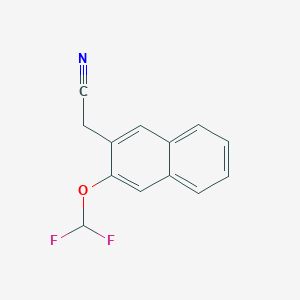
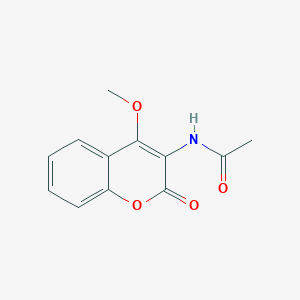
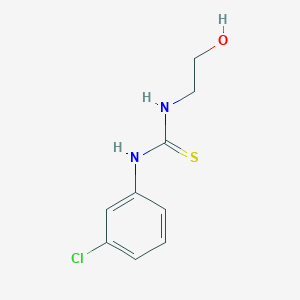
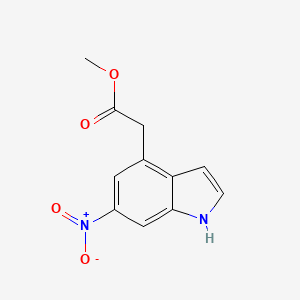
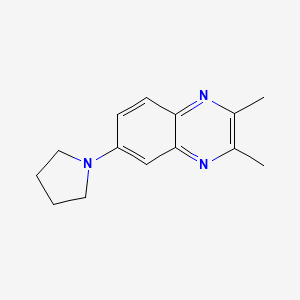



![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)
![9-Amino-4-hydroxy-7-methyl-5H-furo[3,2-G]chromen-5-one](/img/structure/B15067261.png)

